molecular formula C18H17NO4 B1681162 ic261 CAS No. 186611-52-9

ic261

Katalognummer: B1681162
CAS-Nummer: 186611-52-9
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: JBJYTZXCZDNOJW-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IC261 ist eine niedermolekulare Verbindung, die für ihre Rolle als ATP-kompetitiver Inhibitor der Caseinkinase 1 (CK1) bekannt ist.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

IC261 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Inhibition of CK1δ/ε Activity: IC261 disrupts CK1δ/ε-mediated phosphorylation events, leading to altered cellular signaling pathways.
  • Microtubule Depolymerization: this compound has been reported to cause microtubule destabilization, similar to the effects of nocodazole, which can lead to cell cycle arrest and apoptosis .
  • Regulation of Aerobic Glycolysis: In colon cancer cells, this compound promotes aerobic glycolysis through p53-dependent mechanisms, highlighting its potential in metabolic modulation .

Colon Cancer Treatment

Research indicates that this compound effectively inhibits the growth of colon cancer cells by inducing apoptosis and altering metabolic pathways. In vitro studies demonstrated that treatment with this compound significantly reduced cell viability across multiple colon cancer cell lines (e.g., RKO, LOVO, HCT116) and increased apoptotic markers .

Table 1: Effects of this compound on Colon Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis InductionGlycolysis Regulation
RKO25YesIncreased
LOVO30YesIncreased
HCT11620YesIncreased
SW48035YesIncreased

Multi-Targeted Antiproliferative Agents

Recent studies have explored the design and synthesis of this compound-based oxindoles as potential inhibitors targeting tubulin, CK1, and epidermal growth factor receptor (EGFR). These compounds exhibited significant antiproliferative activity against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (COLO-205) cancers .

Table 2: Antiproliferative Activity of this compound-Based Oxindoles

CompoundTargetIC50 (μM)Cancer Cell Line
4bTubulin1.66COLO-205
4eCK10.3COLO-205
New Compound 1EGFR0.5MCF-7

Case Study 1: Colon Cancer

A study investigated the effects of this compound on colon cancer cells, revealing that it not only inhibited cell proliferation but also altered metabolic pathways associated with cancer progression. The findings indicated that this compound could serve as a valuable strategy for combination therapies aimed at enhancing the efficacy of existing treatments .

Case Study 2: Microtubule Dynamics

Another research highlighted that this compound induces microtubule depolymerization in interphase cells, affecting cellular morphology and potentially leading to apoptosis. This study emphasized the need to consider microtubule dynamics when interpreting results from studies using this compound as a CK1 inhibitor .

Biologische Aktivität

IC261 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which are serine/threonine kinases involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in colon cancer.

The biological activity of this compound is primarily attributed to its inhibition of CK1δ and CK1ε, which play crucial roles in tumorigenesis. Research indicates that the expression levels of these kinases are often elevated in cancerous tissues, correlating with poor differentiation and prognosis. By inhibiting CK1δ/ε, this compound promotes apoptosis and reduces cell proliferation in cancer cells.

Key Findings:

  • Inhibition of Cell Proliferation : this compound significantly decreases the viability and proliferation of various colon cancer cell lines (e.g., RKO, LOVO, HCT116, SW480) as evidenced by MTT assays. For instance, treatment with this compound at varying concentrations led to a marked reduction in cell viability .
  • Induction of Apoptosis : The compound increases apoptotic rates in treated cells, as shown by elevated levels of cleaved caspase-3, a marker for apoptosis .
  • Regulation of Aerobic Glycolysis : Interestingly, this compound has been shown to enhance aerobic glycolysis in colon cancer cells through a mechanism involving the p53 pathway. The downregulation of p53 by this compound affects the expression of glycolysis-related genes such as TIGAR and GLUT1 .

Case Studies

Several studies have explored the effects of this compound on different types of cancer:

  • Colon Cancer : A study demonstrated that this compound inhibited the growth of colon cancer cells while promoting aerobic glycolysis. The findings suggested that targeting CK1δ/ε could be an effective strategy for combination therapies in treating colon cancer .
  • Breast Cancer : In another investigation, this compound was assessed for its antiproliferative effects against breast cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 μM, suggesting its potential utility in breast cancer therapy .
  • Prostate Cancer : Research involving prostate cancer cells also revealed that this compound effectively induced cell cycle arrest and apoptosis, highlighting its broad-spectrum anticancer activity .

Data Summary

The following table summarizes the effects of this compound on various cancer cell lines:

Cancer Type Cell Line IC50 (μM) Effect on Proliferation Effect on Apoptosis
Colon CancerRKO0.2Significant reductionIncreased
LOVO0.3Significant reductionIncreased
HCT116Not specifiedSignificant reductionIncreased
SW480Not specifiedSignificant reductionIncreased
Breast CancerMCF-710Significant reductionNot specified
Prostate CancerPC-3Not specifiedSignificant reductionIncreased

Eigenschaften

IUPAC Name

(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJYTZXCZDNOJW-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186611-52-9
Record name IC 261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ic261
Reactant of Route 2
Reactant of Route 2
ic261
Reactant of Route 3
ic261
Reactant of Route 4
ic261
Reactant of Route 5
ic261
Reactant of Route 6
ic261

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.